orthosiphol B
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Overview
Description
Orthosiphol B is a natural product found in the plant Orthosiphon aristatus, which belongs to the Lamiaceae family. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Orthosiphol B can be extracted from the leaves of Orthosiphon aristatus using various extraction methods. One common method involves ultrasonic-assisted extraction, which uses ultrasonic waves to enhance the extraction efficiency . The plant material is typically dried, ground, and then subjected to ultrasonic waves in the presence of a suitable solvent. The extract is then purified to isolate this compound.
Chemical Reactions Analysis
Orthosiphol B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound with LiAlH4 can yield heptaol derivatives .
Scientific Research Applications
Chemistry: Orthosiphol B is used as a model compound in studies of natural product synthesis and chemical reactivity.
Biology: It has shown significant biological activities, including anti-inflammatory and antioxidant properties.
Medicine: this compound has been investigated for its potential therapeutic effects in treating conditions such as diabetes and chronic renal failure.
Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries.
Mechanism of Action
The mechanism of action of orthosiphol B involves its interaction with various molecular targets and pathways. For instance, it has been shown to stimulate glucose uptake in adipocytes, which is indicative of its potential as an insulin mimicker . Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide in activated macrophages .
Comparison with Similar Compounds
Orthosiphol B is part of a group of diterpenes isolated from Orthosiphon species. Similar compounds include orthosiphols G, I, and N, as well as orthosiphonone A and neoorthosiphol A . These compounds share similar structural features and biological activities but differ in their specific chemical structures and potency. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .
Properties
Molecular Formula |
C38H44O11 |
---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
[(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-7,10-diacetyloxy-5-benzoyloxy-2-ethenyl-6,10a-dihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate |
InChI |
InChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(47-22(3)40)28(41)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1 |
InChI Key |
BXKNTIMTKVZYDP-OFUWLHILSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@](C[C@H]3OC(=O)C4=CC=CC=C4)(C)C=C)O)([C@H]([C@H]([C@H](C2(C)C)OC(=O)C)O)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3OC(=O)C4=CC=CC=C4)(C)C=C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)C)(C)C |
Origin of Product |
United States |
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